alpha-Allylcyclopent-2-ene-1-acetic acid

Description

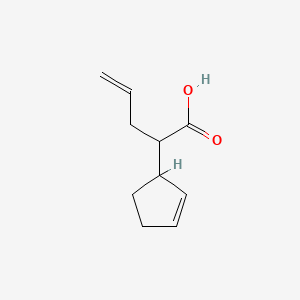

alpha-Allylcyclopent-2-ene-1-acetic acid is a bicyclic organic compound characterized by a cyclopentene ring fused with an allyl group and an acetic acid moiety. The allyl substituent introduces steric and electronic effects, while the acetic acid group confers acidity and hydrogen-bonding capabilities. This compound’s reactivity is likely influenced by the conjugated diene system in the cyclopentene ring and the electrophilic nature of the allyl group .

Properties

CAS No. |

85050-11-9 |

|---|---|

Molecular Formula |

C10H14O2 |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

2-cyclopent-2-en-1-ylpent-4-enoic acid |

InChI |

InChI=1S/C10H14O2/c1-2-5-9(10(11)12)8-6-3-4-7-8/h2-3,6,8-9H,1,4-5,7H2,(H,11,12) |

InChI Key |

UOSVWXJMXKEOON-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC(C1CCC=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-Allylcyclopent-2-ene-1-acetic acid typically involves the reaction of cyclopentadiene with allyl bromide in the presence of a base to form the allylcyclopentene intermediate. This intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature to yield the desired acetic acid derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: alpha-Allylcyclopent-2-ene-1-acetic acid can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 may yield cyclopent-2-ene-1,4-dicarboxylic acid, while reduction with LiAlH4 could produce alpha-allylcyclopent-2-ene-1-ethanol .

Scientific Research Applications

Chemistry: In chemistry, alpha-Allylcyclopent-2-ene-1-acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology: In biological research, this compound may be investigated for its potential biological activity. Studies could focus on its interactions with enzymes or receptors, as well as its effects on cellular processes .

Medicine: In medicine, this compound could be explored for its therapeutic potential. Research may involve its use as a precursor for drug development or its direct application in treating specific conditions .

Industry: In industrial applications, this compound may be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism by which alpha-Allylcyclopent-2-ene-1-acetic acid exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Core Ring and Substituent Variations

- alpha-Allylcyclopent-2-ene-1-acetic acid : Cyclopentene ring with an allyl (-CH₂CH₂CH₂) group and acetic acid (-CH₂COOH) substituent.

- (5-Oxo-2-phenyl-cyclopent-1-enyl)acetic acid (CAS 42882-19-9): Cyclopentene ring substituted with a phenyl group and an oxo (C=O) group at position 5, along with an acetic acid moiety. Molecular formula: C₁₃H₁₂O₃; molecular weight: 216.23 g/mol .

- 1-Hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexene-1-acetic acid : Cyclohexene ring with hydroxyl (-OH), oxo (C=O), and methyl (-CH₃) groups. The larger ring size and additional substituents alter steric and electronic properties compared to cyclopentene derivatives .

Functional Group Analysis

| Compound | Key Functional Groups | Substituents |

|---|---|---|

| This compound | Cyclopentene, allyl, acetic acid | Allyl (C₃H₅), -CH₂COOH |

| (5-Oxo-2-phenyl-cyclopent...) | Cyclopentene, phenyl, oxo, acetic acid | Phenyl (C₆H₅), C=O, -CH₂COOH |

| 1-Hydroxy-2,6,6-trimethyl-... | Cyclohexene, hydroxyl, oxo, acetic acid | -OH, C=O, -CH₃, -CH₂COOH |

Physicochemical Properties

Solubility and Acidity

- The acetic acid group in all three compounds enhances water solubility compared to non-polar analogs. However, the phenyl group in (5-Oxo-2-phenyl-cyclopent...) reduces solubility in polar solvents due to its hydrophobic nature .

- The hydroxyl group in 1-Hydroxy-2,6,6-trimethyl-...

Stability and Reactivity

- This compound’s allyl group may participate in electrophilic addition or Diels-Alder reactions due to conjugation with the cyclopentene ring. In contrast, the phenyl group in (5-Oxo-2-phenyl-cyclopent...) directs reactivity toward aromatic substitution or oxidation pathways .

- The oxo group in both (5-Oxo-2-phenyl-cyclopent...) and 1-Hydroxy-2,6,6-trimethyl-... introduces ketone-like reactivity, such as nucleophilic addition or keto-enol tautomerism .

Biological Activity

Alpha-Allylcyclopent-2-ene-1-acetic acid (ACPA) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with ACPA, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

ACPA has the molecular formula and a unique cyclopentene structure that contributes to its reactivity and biological properties. The compound's structural features are critical in determining its interaction with biological targets.

Biological Activities

1. Anticancer Activity

Recent studies have indicated that ACPA exhibits significant anticancer properties. In vitro assays have shown that ACPA can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Table 1: Anticancer Activity of ACPA

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 15 | Induction of apoptosis |

| MCF-7 (Breast) | 20 | Cell cycle arrest at G1 phase |

| HeLa (Cervical) | 18 | Inhibition of proliferation |

2. Anti-inflammatory Effects

ACPA has also been explored for its anti-inflammatory properties. In animal models, treatment with ACPA resulted in a significant reduction in markers of inflammation, such as TNF-alpha and IL-6. These effects suggest that ACPA may modulate inflammatory pathways effectively.

3. Antimicrobial Activity

Research indicates that ACPA possesses antimicrobial properties against various bacterial strains. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics.

The biological activities of ACPA are attributed to several mechanisms:

- Cell Signaling Modulation : ACPA interacts with key signaling pathways involved in cell growth and apoptosis, such as the MAPK/ERK pathway.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to cell death.

- Inhibition of Enzymatic Activity : ACPA has been shown to inhibit specific enzymes involved in inflammation and cancer progression.

Case Studies

Case Study 1: Anticancer Efficacy in Mice

A study conducted on mice bearing xenograft tumors demonstrated that ACPA treatment led to a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as a therapeutic agent in oncology.

Case Study 2: Anti-inflammatory Effects in Arthritis Models

In another investigation, ACPA was administered to arthritic rats, resulting in decreased joint swelling and pain. Histological analysis revealed reduced infiltration of inflammatory cells in the joints, supporting its use as an anti-inflammatory agent.

Safety and Toxicity

While the biological activities of ACPA are promising, safety assessments are crucial. Preliminary toxicity studies indicate that ACPA has a favorable safety profile at therapeutic doses, but further research is necessary to establish long-term safety and potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.